molecular formula C15H19N3 B5572112 5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline

5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline

Cat. No. B5572112
M. Wt: 241.33 g/mol
InChI Key: PKTLCYHMJFZLKT-UHFFFAOYSA-N
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Description

5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. This compound belongs to the class of isoquinoline derivatives and has a unique chemical structure that makes it a promising candidate for further research.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Pathways and Interconversions : The synthesis of s-Triazolo[3,4-a]isoquinolines has been achieved through cyclization reactions, demonstrating various interconversions within the series, providing a foundation for further chemical modifications and applications (Sidhu, Naqui, & Iyengar, 1966).

  • Advanced Synthesis Techniques : Research has delved into the synthesis of substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines, exploring dehydration processes of specific hydrazides, underscoring the adaptability of these compounds for varying synthetic needs (Glushkov et al., 2000).

Biological Activities and Applications

  • Antimicrobial Studies : Chalcones incorporating the isoquinoline moiety have been synthesized, with some showing promising antimicrobial properties. This indicates potential applications in developing new antimicrobial agents (Mukhtar et al., 2022).

  • Antioxidant Activity : Novel pyrimido[4,5-c]isoquinolines and their derivatives have been synthesized, showing significant antioxidant activity in in vitro studies. This suggests their potential utility in combating oxidative stress-related disorders (Narsimha, Battula, & Nagavelli, 2018).

Chemical Properties and Characterization

  • Crystal Structure Analysis : The crystal and molecular structures of specific triazolo[3,4-a]isoquinolines have been determined, providing insights into their structural properties and potential interactions in complex formulations (Sokol et al., 2001).

  • Synthesis of N-heterocyclic Carbenes Precursors : Research into the preparation of triazolo[3,4-a]isoquinolinium salts as precursors for N-heterocyclic carbenes opens avenues for applications in modern organic synthesis and catalysis (Glushkov, Vedernikova, Kotelev, & Baigacheva, 2008).

Mechanism of Action

The mechanism of action of triazoloisoquinolines would depend on their specific biological activity. For example, some triazoloisoquinolines have been found to have antimicrobial activity .

Future Directions

Future research on triazoloisoquinolines could involve the synthesis of new derivatives with different substituents, in order to explore their potential biological activities. This could include testing their antimicrobial, anticancer, or other potential therapeutic effects .

properties

IUPAC Name

5,5-dimethyl-3-propyl-6H-[1,2,4]triazolo[3,4-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-4-7-13-16-17-14-12-9-6-5-8-11(12)10-15(2,3)18(13)14/h5-6,8-9H,4,7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTLCYHMJFZLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C(CC3=CC=CC=C32)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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